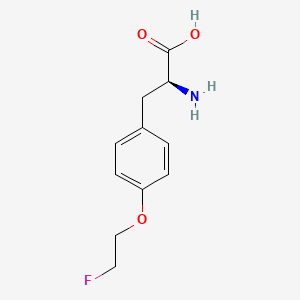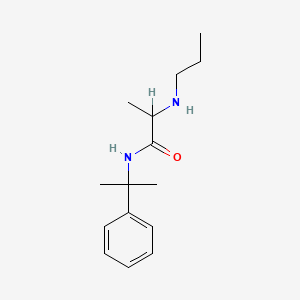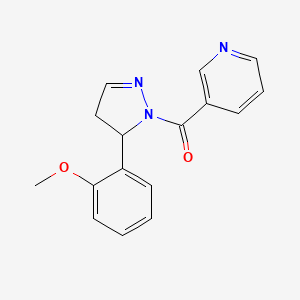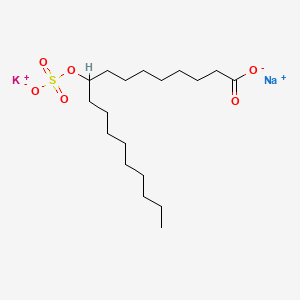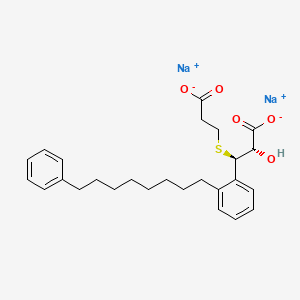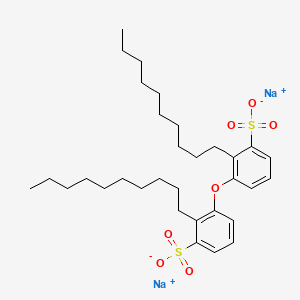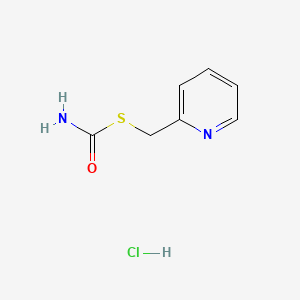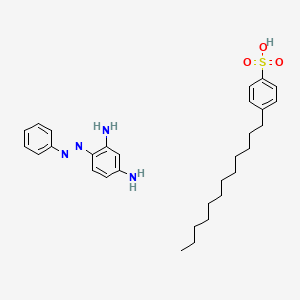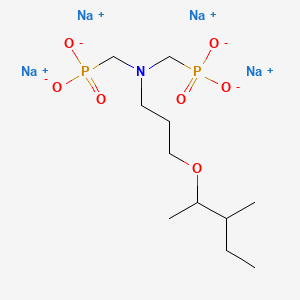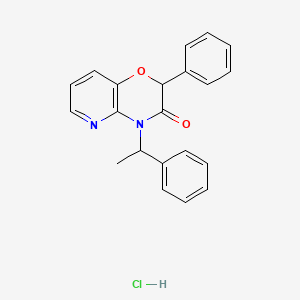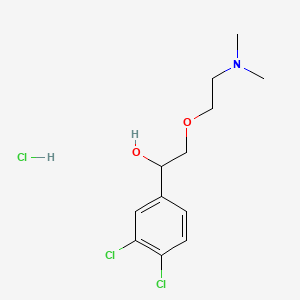
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is a chemical compound with a complex structure that includes dichlorobenzene, dimethylamino, and ethoxy groups. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 2-(dimethylamino)ethanol under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the ethoxy group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is essential to ensure the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
- 3,4-Dichloro-2-(dimethylamino)acetanilide hydrochloride
- 2-(2-(Dimethylamino)ethoxy)ethanol
- 3-Chloro-alpha-[(dimethylamino)methyl]-2-ethoxy-benzenemethanol hydrochloride
Uniqueness
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzene moiety, combined with the dimethylamino and ethoxy groups, makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
131961-40-5 |
|---|---|
分子式 |
C12H18Cl3NO2 |
分子量 |
314.6 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C12H17Cl2NO2.ClH/c1-15(2)5-6-17-8-12(16)9-3-4-10(13)11(14)7-9;/h3-4,7,12,16H,5-6,8H2,1-2H3;1H |
InChI 键 |
BXSCBBJJHWKYJO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOCC(C1=CC(=C(C=C1)Cl)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


